(2R,3R,5S)-Omarigliptin
Description
Properties
Molecular Formula |
C₁₇H₂₀F₂N₄O₃S |
|---|---|
Molecular Weight |
398.43 |
Synonyms |
(2R,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine; (2R,3R,5S)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-ami |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Control of 2r,3r,5s Omarigliptin
Convergent Synthetic Strategies for the Tetrahydropyran (B127337) Core
The synthesis assembles the target omarigliptin (B609743) molecule through a critical coupling reaction late in the sequence. acs.org The main fragments, a functionalized pyranone core and a mesylated pyrazole (B372694), are synthesized via separate pathways and then joined in a highly diastereoselective manner. researchgate.net This convergent strategy is advantageous for commercial manufacturing as it allows for the efficient preparation and purification of intermediates.
The key bond-forming step that unites the two main fragments is a diastereoselective reductive amination. acs.org In this reaction, the highly functionalized pyranone ketone is reacted with a mesylated pyrazole salt. The process is carried out at low temperatures to maximize selectivity. acs.org The careful selection of the reducing agent and reaction conditions is critical to achieving the desired stereoisomer with high purity. acs.org
The reaction typically affords the desired product with a high degree of stereochemical control, as detailed in the table below. acs.org
| Parameter | Condition |
| Reactants | Pyranone, Mesyl pyrazole BSA salt |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) |
| Solvent | Dimethylacetamide (DMAC) |
| Temperature | -15 °C |
| Typical Diastereomeric Ratio (dr) | 19:1 |
This interactive table summarizes the key conditions for the diastereoselective reductive amination step.
This step is followed by the deprotection of a Boc (tert-butyloxycarbonyl) group to yield the final amine of omarigliptin. researchgate.net
The synthesis of the pyranone precursor is a multi-step process that is notable for its reliance on a series of ruthenium-catalyzed reactions. researchgate.netresearchgate.net These reactions are instrumental in constructing the tetrahydropyran ring and installing the required functional groups with precise stereochemical control. acs.org The sequence begins with simpler starting materials and builds the complex pyranone core through steps that include establishing stereocenters and forming the heterocyclic ring structure. researchgate.netthieme-connect.com The final step in this precursor synthesis is a ruthenium-catalyzed oxidation of a pyranol intermediate to furnish the target pyranone required for the reductive amination step. acs.orgresearchgate.net
Critical Stereogenic Center Establishment
The therapeutic efficacy of omarigliptin is dependent on its specific three-dimensional structure, which is defined by multiple stereogenic centers. The manufacturing process employs sophisticated chemical techniques to control the formation of these centers with high precision.
A pivotal step in establishing the stereochemistry of omarigliptin is the use of a ruthenium-catalyzed dynamic kinetic resolution (DKR) reduction. researchgate.net This powerful technique is applied to a racemic α-aminoketone, allowing for the simultaneous establishment of two contiguous stereogenic centers in a single operation. acs.orgresearchgate.net The DKR process efficiently converts the racemic starting material into a single, desired diastereomer of the corresponding anti-aminoalcohol with high enantiomeric excess. acs.org The choice of catalyst is crucial for the efficiency and selectivity of this transformation. acs.orgthieme-connect.com
| Catalyst | Typical Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| RuCl(R,R)-Fsdpen | 8:1 | ≥98% |
| (R,R)-Ts-DENEB | Superior performance in all aspects | Not specified |
This interactive table compares the performance of ruthenium catalysts used in the DKR reduction step.
The use of the oxo-tethered ruthenium(II) catalyst, (R,R)-Ts-DENEB, introduced by Takasago International Corporation, proved to be superior in performance for this key transformation. acs.org
Beyond the tetrahydropyran core, the synthesis of the chiral pyrazole fragment also requires precise chemical control. The regioselective synthesis of an N-Boc-1-mesyl pyrazole fragment is achieved through a base-promoted isomerization of the mesyl group. acs.org This directed isomerization results in a high selectivity of 30:1 for the desired regioisomer, ensuring that the correct nitrogen on the pyrazole ring is functionalized for the subsequent coupling reaction. researchgate.net This step avoids the need for chromatographic purification, which was necessary in earlier synthetic routes. researchgate.net
Ruthenium-Catalyzed Reactions in Pyranone Formation
The synthesis of the pyranone core of omarigliptin is a showcase of modern organometallic chemistry, relying on three distinct ruthenium-catalyzed reactions to control stereochemistry and enable key bond constructions. acs.orgthieme-connect.com This sequence of reactions builds the complex heterocyclic scaffold from a simpler acyclic precursor. researchgate.netresearchgate.net
The three key Ru-catalyzed reactions are:
Dynamic Kinetic Resolution (DKR) Reduction : As described previously, the asymmetric transfer hydrogenation of a racemic α-aminoketone sets the first two contiguous stereogenic centers of the core structure. acs.orgresearchgate.net
Cycloisomerization : A ruthenium-catalyzed cycloisomerization of a bis-homopropargylic alcohol is employed to efficiently construct the dihydropyran ring system. acs.orgresearchgate.net This step forms the fundamental heterocyclic structure of the tetrahydropyran core.
Oxidation : The final step in the pyranone synthesis is a ruthenium-catalyzed oxidation of a pyranol intermediate to the desired pyranone. acs.orgresearchgate.net This oxidation furnishes the ketone functionality necessary for the subsequent diastereoselective reductive amination with the pyrazole fragment.
This sequence of ruthenium-catalyzed transformations provides an efficient and highly stereocontrolled pathway to the key pyranone intermediate, enabling the successful large-scale manufacturing of omarigliptin. acs.orgresearchgate.net
Bis-Homopropargylic Alcohol Cycloisomerization to Dihydropyran
A critical step in forming the central tetrahydropyran ring of Omarigliptin is the ruthenium-catalyzed cycloisomerization of a bis-homopropargylic alcohol. acs.orgresearchgate.net This reaction efficiently constructs the unique dihydropyran ring system required for the core scaffold. researchgate.net This transformation is one of three pivotal Ru-catalyzed reactions that underpin the synthesis of the pyranone intermediate. acs.orgresearchgate.net Following a dynamic kinetic resolution (DKR) reduction to set two adjacent stereocenters, the resulting alcohol undergoes cycloisomerization to yield the dihydropyran product (compound 22). acs.org To ensure the consistency and purity required for subsequent steps, the work-up stream for the cycloisomerization product is treated with silica (B1680970) slurry before the compound is isolated by crystallization. acs.org
An alternative, precious-metal-free synthesis for a key pyranol intermediate has also been developed, which assembles the tetrahydropyran ring via a one-pot nitro-Michael/lactolization/dehydration through-process. nih.govwvu.edu
Pyranol Oxidation Strategies
The final of the three key ruthenium-catalyzed reactions in the pyranone synthesis is the oxidation of a pyranol intermediate to the corresponding pyranone. acs.orgresearchgate.netresearchgate.net After the dihydropyran ring is formed, a hydroboration reaction is performed, followed by the Ru-catalyzed oxidation to yield the desired functionalized pyranone core (Boc ketone 5). acs.orgresearchgate.net Specifically, the pyranol (compound 23), resulting from the hydroboration of the dihydropyran, is oxidized using RuCl₃. acs.org This pyranone is a crucial intermediate that is then carried forward to the key reductive amination step. acs.org The process is optimized to allow for the crystallization of the Boc ketone 5 directly from the reaction mixture in good purity, with ruthenium levels below 90 ppm. acs.org
Regioselective Synthesis of Pyrrazole Fragments
A significant challenge in the synthesis of Omarigliptin is the regioselective N-sulfonation of the pyrazole moiety. researchgate.net Initial attempts using sodium hydride and methanesulfonyl chloride resulted in a non-selective 1:1 mixture of the two possible N-sulfonated isomers, which required difficult chromatographic purification. researchgate.net
To overcome this, a more regioselective synthesis was developed for the N-Boc-1-mesyl pyrazole fragment. acs.org This improved process relies on a base-promoted mesyl group isomerization. acs.orgresearchgate.net This strategy allows the less stable isomer to convert to the more thermodynamically stable, desired isomer. acs.org A slow addition of mesyl chloride (MsCl) was found to produce high regioselectivity in the reaction mixture. acs.org This isomerization-based synthesis ultimately afforded the desired product with high selectivity. acs.orgresearchgate.net A similar dehydration-sulfonation-isomerization sequence was also successfully employed in the synthesis of a radiolabeled version of the pyrazole moiety. nih.gov
| Method | Selectivity Ratio (Desired:Undesired) | Reference |
|---|---|---|
| Initial Method (NaH, MsCl) | 1:1 | researchgate.net |
| Improved Isomerization Method | 30:1 | acs.orgresearchgate.netresearchgate.net |
| Slow MsCl Addition (in-situ) | up to 68:1 | acs.org |
Process Development and Optimization for Scalable Production
Furthermore, a more sustainable, precious-metal-free formal synthesis of a key tetrahydropyranol intermediate was developed. nih.gov This alternative route features a practical asymmetric Henry reaction and a one-pot nitro-Michael–lactolization–dehydration process, proceeding in four linear steps without the need for chromatography. nih.govwvu.edu
Impurity Profile Control during Synthesis
Controlling impurities was critical for the development of a scalable process. acs.org Several strategies were implemented to manage the purity profile throughout the synthesis.
Process Stream Treatments : To ensure consistent reaction kinetics and purity, activated carbon and silica slurry treatments were introduced into the work-up streams of early intermediates. acs.org
Crystallization Optimization : The final crystallization steps were designed to effectively purge key process impurities. This included the diastereomer formed during reductive amination, a demesylated omarigliptin impurity, and the mutagenic mesyl pyrazole. acs.org The crystallization of the final product was improved to be more robust by controlling the pH, which eliminated the formation of intermediate salt forms. acs.org
Byproduct Suppression : During the Boc deprotection step, the formation of an N-benzenesulfonated impurity proved problematic. acs.org While initially controlled by recrystallization, it was later found that the addition of a small amount of water (0.2 wt %) to the reaction suppressed the formation of this impurity, improving the isolated yield. acs.org Another byproduct, a pyranol resulting from the reduction of the ketone, was observed during the reductive amination; its formation was minimized by careful selection of the reducing agent and reaction conditions. acs.org
| Impurity | Point of Origin | Control Strategy | Reference |
|---|---|---|---|
| Reductive Amination Diastereomer | Reductive Amination | Crystallization of final product | acs.org |
| Demesylated Omarigliptin | Final Steps | Crystallization of final product | acs.org |
| Mesyl Pyrazole (mutagenic) | Reductive Amination | Telescoped process; Crystallization | acs.org |
| N-benzenesulfonated impurity | Boc Deprotection Work-up | Addition of water; Recrystallization | acs.org |
| Pyranol byproduct | Reductive Amination | Optimization of reducing agent and conditions | acs.org |
Diastereoselectivity Enhancement
High diastereoselectivity is crucial for the efficiency of the Omarigliptin synthesis. Enhancements were achieved at two key stereochemistry-defining stages.
Dynamic Kinetic Resolution (DKR) Reduction : The synthesis of the pyranone core begins with a DKR of a racemic α-aminoketone to establish the first two contiguous stereogenic centers. acs.orgresearchgate.net The process was significantly improved by switching to a superior ruthenium catalyst. This new catalyst enhanced the diastereoselectivity from an earlier ratio to an excellent 24:1 dr, while also improving enantioselectivity (>99% ee) and yield (93%). acs.org The catalyst loading was also able to be reduced from 0.5 to 0.1 mol % without compromising performance. acs.org
| Reaction Step | Initial Diastereomeric Ratio (dr) | Optimized Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| DKR Reduction | Not specified | 24:1 | acs.org |
| Reductive Amination | 19:1 | Improved via telescoped process | acs.org |
Molecular Mechanisms of Dipeptidyl Peptidase 4 Inhibition by 2r,3r,5s Omarigliptin
Enzyme Kinetic Characterization of DPP-4 Inhibition
The inhibitory activity of omarigliptin (B609743) on the DPP-4 enzyme has been precisely quantified through detailed enzyme kinetic studies. These studies are fundamental to understanding the potency and nature of the interaction between the inhibitor and its target enzyme.
Omarigliptin demonstrates potent inhibition of human DPP-4. acs.org The half-maximal inhibitory concentration (IC50) for omarigliptin is 1.6 nM. acs.orgnih.govnih.govacs.orgresearchgate.net The inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor to the enzyme, has been determined to be 0.8 nM. acs.orgnih.govacs.orgresearchgate.netresearchgate.net These values indicate a high affinity of omarigliptin for the DPP-4 enzyme. For comparison, omarigliptin is noted to be more potent than sitagliptin (B1680988), another DPP-4 inhibitor, which has an IC50 of 18 nM. acs.orgnih.govacs.orgresearchgate.net
Table 1: Comparative Inhibitory Potency against Human DPP-4
| Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| (2R,3R,5S)-Omarigliptin | 1.6 | 0.8 |
| Sitagliptin | 18 | N/A |
Kinetic analysis has established that omarigliptin is a reversible and competitive inhibitor of the DPP-4 enzyme. acs.orgnih.govacs.orgresearchgate.netresearchgate.net This mode of inhibition signifies that omarigliptin binds to the active site of the DPP-4 enzyme non-covalently and competes directly with the natural substrates. The reversible nature of this interaction allows for a dynamic equilibrium between the inhibitor-bound and unbound states of the enzyme.
Specificity and Selectivity Profiling Against Related Peptidases
A critical aspect of a therapeutic enzyme inhibitor is its selectivity for the target enzyme over other related enzymes. High selectivity minimizes the potential for off-target effects. Omarigliptin has been extensively profiled for its activity against other peptidases that share structural or functional similarities with DPP-4.
Omarigliptin exhibits a high degree of selectivity for DPP-4. acs.orgresearchgate.net When tested against a panel of related proteases, including Quiescent Cell Proline Dipeptidase (QPP), Fibroblast Activation Protein (FAP), Prolyl Endopeptidase (PEP), Dipeptidyl Peptidase-8 (DPP8), and Dipeptidyl Peptidase-9 (DPP9), it showed minimal inhibitory activity. acs.orgacs.orgresearchgate.net The IC50 values against all these tested proteases were greater than 67 μM, demonstrating a selectivity of over 40,000-fold for DPP-4. acs.orgacs.orgresearchgate.net This high selectivity is particularly important for DPP8 and DPP9, as inhibition of these enzymes has been linked to toxicity in preclinical studies. acs.orgacs.orgnih.gov
Table 2: Selectivity Profile of this compound against Related Peptidases
| Enzyme | IC50 (μM) |
|---|---|
| DPP-4 | 0.0016 |
| QPP | > 67 |
| FAP | > 67 |
| PEP | > 67 |
| DPP8 | > 67 |
| DPP9 | > 67 |
To further assess its specificity, omarigliptin underwent an extensive counter-screening evaluation. acs.org This involved a broad panel of 168 radioligand binding and enzymatic assays. acs.orgacs.org In all of these assays, omarigliptin demonstrated an IC50 value greater than 10 μM, indicating a lack of significant off-target activity. acs.orgacs.orgresearchgate.net Additionally, the compound showed weak activity against ion channels, with IC50 values exceeding 30 μM for IKr, Ca(v)1.2, and Na(v)1.5 channels. acs.orgacs.orgresearchgate.net
Molecular Interactions within the DPP-4 Active Site
The high potency and selectivity of omarigliptin are a direct result of its specific molecular interactions within the active site of the DPP-4 enzyme. X-ray co-crystal structures of a closely related analog, fluoroomarigliptin, bound to DPP-4 reveal key binding motifs that are shared with other inhibitors like sitagliptin. acs.orgacs.org
The essential trans-2,5-difluorophenyl-3-amino group is crucial for binding within the active site. acs.orgacs.org Specific interactions include:
A hydrogen bond formed between the 2-fluoro atom of the trifluorophenyl group and the side chain of the amino acid residue Arginine 125 (R125). acs.orgacs.org
The basic amine group of the inhibitor forms salt bridge interactions with two glutamic acid residues, E205 and E206. acs.orgacs.orgresearchgate.net
The fused ring system of the molecule engages in a π-π stacking interaction with the side chain of Phenylalanine 347 (F347). acs.orgacs.org
These specific and well-defined interactions anchor the omarigliptin molecule firmly and correctly within the DPP-4 active site, accounting for its potent inhibitory activity.
Ligand-Enzyme Binding Modes and Affinity
(2R,3S,5R)-Omarigliptin demonstrates high-affinity binding to the active site of the DPP-4 enzyme. Its potency is significantly greater than that of earlier DPP-4 inhibitors like sitagliptin. acs.orgnih.gov The binding is characterized as both competitive and reversible. acs.orgacs.org In vitro pharmacological studies have quantified this high affinity, providing a clear measure of its inhibitory power. acs.org
| Parameter | Value | Reference Compound (Sitagliptin) |
|---|---|---|
| IC50 | 1.6 nM | 18 nM |
| Ki | 0.8 nM | N/A |
Role of Specific Amino Acid Residues in Binding (e.g., E205, E206, R125, Y547, F347)
The high-affinity binding of (2R,3S,5R)-Omarigliptin to the DPP-4 active site is mediated by a series of specific interactions with key amino acid residues. acs.orgacs.org These interactions anchor the inhibitor within the catalytic site, preventing its natural substrates from binding.
E205 and E206: The basic amine group of the omarigliptin molecule forms crucial salt bridges with the acidic side chains of glutamic acid residues E205 and E206. acs.orgacs.org This strong electrostatic interaction is fundamental to anchoring the inhibitor in the active site. acs.orgnih.gov
R125: A hydrogen bond is formed between the 2-fluoro atom on the trifluorophenyl group of omarigliptin and the side chain of arginine R125. acs.org
F347: The fused ring system of the omarigliptin molecule engages in a π-π stacking interaction with the aromatic side chain of phenylalanine F347, contributing to the stability of the enzyme-inhibitor complex. acs.orgacs.org
Y547 and Hydrophobic Pocket: While a direct hydrogen bond to Y547 (mediated by a water molecule) is a noted interaction for sitagliptin, omarigliptin's interaction is primarily with the broader hydrophobic pocket shaped by residues including Tyr662, Trp659, Val656, and Val711. acs.orgnih.gov The 2,4,5-trifluoro benzene (B151609) group of the inhibitor becomes embedded in this hydrophobic region. nih.gov
| Amino Acid Residue | Type of Interaction with (2R,3S,5R)-Omarigliptin |
|---|---|
| E205 / E206 | Salt Bridges |
| R125 | Hydrogen Bond |
| F347 | π-π Stacking |
| Y547 / Hydrophobic Pocket | Hydrophobic Interactions |
Conformational Fitting of the (2R,3S,5R) Stereoisomer
The specific stereochemistry of omarigliptin, (2R,3S,5R), is critical for its potent inhibitory activity. researchgate.net The synthesis of omarigliptin involves a diastereoselective reductive amination process to ensure the correct three-dimensional arrangement of the substituents on the tetrahydropyran (B127337) ring. researchgate.net This precise conformation allows the functional groups of the molecule—the basic amine, the trifluorophenyl group, and the fused ring system—to be optimally positioned to engage with the corresponding residues (E205/E206, R125, and F347) in the DPP-4 active site. acs.orgacs.orgresearchgate.net Any deviation from this specific stereoisomeric form would alter the spatial orientation of these key interacting moieties, leading to a significant reduction in binding affinity and inhibitory potency.
Stabilization of Endogenous Incretin (B1656795) Hormones in Biological Systems
By competitively inhibiting the DPP-4 enzyme, (2R,3S,5R)-Omarigliptin prevents the degradation of its primary physiological substrates: the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). nih.govpatsnap.com This action increases the plasma concentration and prolongs the biological activity of these hormones. patsnap.com
Effects on Glucagon-Like Peptide-1 (GLP-1) Stability in In Vitro Studies
DPP-4 is the enzyme responsible for the rapid inactivation of active GLP-1 (GLP-1[7-36]amide and GLP-1[7-37]) in the body. patsnap.comnih.gov By blocking this enzymatic cleavage, omarigliptin effectively stabilizes the active forms of GLP-1. nih.gov This stabilization leads to a dose-dependent increase in the plasma concentrations of active GLP-1. acs.org Studies have demonstrated that omarigliptin administration can result in a more than 10-fold increase in active GLP-1 levels. acs.org More specifically, it has been shown to cause an approximate 2-fold increase in the weighted average of postprandial active GLP-1, which is consistent with its mechanism of action as a DPP-4 inhibitor. nih.gov
Structure Activity Relationship Sar of 2r,3r,5s Omarigliptin and Analogues
Elucidation of Key Structural Motifs for Potency and Selectivity
The high potency and selectivity of omarigliptin (B609743) are attributed to the precise arrangement of several key structural motifs that engage in specific interactions within the active site of the DPP-4 enzyme. The binding of omarigliptin shares key interactions with other DPP-4 inhibitors like sitagliptin (B1680988). The DPP-4 binding site is often described as having several subsites, primarily S1 and S2, which are crucial for inhibitor binding.
Key interactions contributing to omarigliptin's efficacy include:
The Primary Amine: The basic amine group on the tetrahydropyran (B127337) ring is fundamental for its inhibitory activity. It forms critical salt bridge interactions with the side chains of two glutamate (B1630785) residues, E205 and E206, in the S2 subsite of the DPP-4 enzyme.
The 2,5-Difluorophenyl Group: This moiety is designed to fit into the hydrophobic S1 pocket of the enzyme. The fluorine atoms can form a hydrogen bond with the side chain of residue R125.
The Fused Pyrrolopyrazole Ring System: This large, rigid heterocyclic moiety interacts with the S1' and S2' subsites of the enzyme. Specifically, it engages in π-π stacking interactions with the side chain of a phenylalanine residue, F357, contributing significantly to the binding affinity.
Systematic studies of various tetrahydropyran analogues led to the selection of omarigliptin as a clinical candidate due to its potent and selective inhibition of DPP-4. Omarigliptin is a competitive, reversible inhibitor with an IC50 of 1.6 nM and is highly selective over other proteases like QPP, FAP, PEP, DPP8, and DPP9 (IC50 > 67 μM).
Impact of Stereochemistry on Dipeptidyl Peptidase-4 Inhibitory Activity
The specific three-dimensional arrangement of atoms, or stereochemistry, within the omarigliptin molecule is paramount to its potent inhibitory activity. The tetrahydropyran core of omarigliptin contains three chiral centers, giving rise to eight possible stereoisomers. Medicinal chemistry efforts involved the synthesis and evaluation of all eight stereoisomers to identify the most active configuration.
Through rigorous evaluation of all possible stereoisomers, the (2R,3S,5R) configuration was identified as the most potent for DPP-4 inhibition. The specific spatial orientation of the substituents on the tetrahydropyran ring dictated by this configuration allows for an optimal fit within the DPP-4 active site.
The trans relationship between the 2-(2,5-difluorophenyl) group and the 3-amino group is crucial for effective binding to the enzyme's active site. Specifically, the (2R,3S) isomer demonstrates a better fit compared to its (2S,3R) counterpart, highlighting the stereochemical sensitivity of the enzyme's binding pockets. This precise stereochemical arrangement ensures that the key interacting motifs—the primary amine, the difluorophenyl group, and the pyrrolopyrazole moiety—are correctly positioned to engage with their respective binding partners in the enzyme, maximizing potency.
Functional Group Modifications and Their Effect on Enzyme Inhibition
The chemical structure of omarigliptin was refined through strategic modifications of its functional groups to enhance potency, selectivity, and pharmacokinetic properties.
The development of the right-hand-side fused ring system of omarigliptin involved evaluating several 5,5-heterocycles to improve metabolic stability. While a pyrrolooxazole analogue was found to be less potent and a pyrroloimidazole analogue showed poor selectivity against DPP8, the pyrrolopyrazole scaffold provided both good potency and selectivity.
An early analogue containing a 1-H pyrrolopyrazole group (analogue 7b) was found to be metabolically unstable. To address this, the hydrogen on the pyrazole (B372694) ring was replaced with a methylsulfonyl (SO2Me) group. This substitution yielded omarigliptin, which proved to be a potent and selective analogue with a significantly longer duration of action, making it suitable for once-weekly administration. Preclinical pharmacokinetic studies confirmed that the 1-H pyrazole precursor had a shorter half-life compared to the methylsulfone analogue.
The left-hand-side aromatic ring that binds in the S1 pocket was also a subject of optimization. In an earlier series of compounds, a trifluorophenyl group was utilized. Subsequent SAR studies demonstrated that replacing this trifluorophenyl group with a 2,5-difluorophenyl group resulted in a compound with comparable DPP-4 inhibitory activity. This modification was ultimately incorporated into the final structure of omarigliptin, contributing to its high-affinity binding. The interaction of fluorinated phenyl rings with the S1 pocket is a common feature among many potent DPP-4 inhibitors.
Comparative SAR with Other Tetrahydropyran Analogues
The discovery of omarigliptin was an evolution from earlier classes of DPP-4 inhibitors, including cyclohexylamine (B46788) analogues. A key cyclohexylamine analogue (6a) was a highly potent DPP-4 inhibitor (IC50 = 0.5 nM) but exhibited off-target activity by blocking the hERG potassium channel (IKr IC50 = 4.8 μM), which is associated with potential cardiovascular risk.
To mitigate this risk, the cyclohexyl ring was replaced with a tetrahydropyran ring. This structural change from a cyclohexylamine (e.g., 6a) to a tetrahydropyran analogue (e.g., 7a) reduced the basicity (pKa) of the crucial primary amine from 8.6 to 7.3. This reduction in basicity led to a significant improvement in hERG selectivity (IKr IC50 = 23 μM for 7a). However, this initial tetrahydropyran analogue (7a) suffered from metabolic instability, forming a less potent and selective pyrrolopyrimidine metabolite in preclinical studies. This stability issue prompted the further modifications that led to the metabolically robust methylsulfonylpyrrolopyrazole moiety found in omarigliptin.
Further research into tetrahydropyran analogues has continued. For instance, the incorporation of a trifluoromethyl group at the 6-position of the tetrahydropyran ring of omarigliptin (with a (2R, 3S, 5R, 6S) configuration) was found to significantly improve the pharmacokinetic profile in mice while maintaining comparable, potent DPP-4 inhibitory activity (IC50 = 4.2 nM).
Table 1: Comparative Inhibitory Activity of Omarigliptin and Related Analogues
| Compound | Core Structure | Key Features | DPP-4 IC50 (nM) | hERG (IKr) IC50 (µM) |
|---|---|---|---|---|
| Omarigliptin | Tetrahydropyran | (2R,3S,5R) stereochemistry, 2,5-difluorophenyl, methylsulfonylpyrrolopyrazole | 1.6 | >30 |
| Sitagliptin | Piperazine | Trifluorophenyl, triazolopiperazine | 18 | N/A |
| Analogue 6a | Cyclohexylamine | Precursor to tetrahydropyran series | 0.5 | 4.8 |
| Analogue 7a | Tetrahydropyran | Metabolically unstable precursor | N/A | 23 |
| 6-Trifluoromethyl Analogue | Tetrahydropyran | (2R,3S,5R,6S) stereochemistry | 4.2 | N/A |
Data compiled from sources. N/A indicates data not available in the cited sources.
Rational Design Principles in Lead Optimization
The development of (2R,3S,5R)-Omarigliptin was guided by a systematic and rational lead optimization strategy aimed at identifying a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor with an excellent safety profile. The process began with a lead compound from a series of cyclohexylamine analogues, which were structurally distinct, rigid analogues of the earlier DPP-4 inhibitor, sitagliptin.
A primary challenge with the initial cyclohexylamine leads was their interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical off-target interaction that can lead to cardiovascular risks. The lead cyclohexylamine analogue was a highly potent DPP-4 inhibitor but displayed undesirable hERG activity, with an IKr IC50 value significantly below the preferred safety margin of >30 μM. This hERG liability was attributed to the basicity of the cyclohexylamine moiety.
The central principle of the lead optimization campaign was to mitigate this hERG risk while retaining or improving DPP-4 potency and selectivity against other related proteases, particularly DPP8 and DPP9, as inhibition of these enzymes has been associated with preclinical toxicity. The core strategy involved replacing the cyclohexyl ring with a tetrahydropyran (THP) scaffold. It was hypothesized that the introduction of an oxygen atom into the ring would reduce the basicity of the key amine group, thereby diminishing its affinity for the hERG channel.
This bioisosteric replacement proved successful. The resulting tetrahydropyran analogues exhibited markedly reduced hERG potency. Following this key modification, systematic SAR studies were conducted, focusing on the substitution at the 5-position of the tetrahydropyran ring, which projects into the S2 pocket of the DPP-4 enzyme. Various heterocyclic moieties were explored to optimize potency and selectivity.
The research findings demonstrated that while a sulfonyl benzene (B151609) substituent at this position improved hERG selectivity, it resulted in weaker DPP-4 inhibition and poor selectivity over DPP8. An alternative, a 2-aminosulfonyl pyrazole analogue, significantly enhanced DPP-4 potency but did not achieve the desired level of selectivity against DPP8.
The breakthrough came with the introduction of the 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl moiety. This group provided the optimal balance of high DPP-4 inhibitory potency, exceptional selectivity against DPP8, and a clean hERG profile. This rationally designed molecule, omarigliptin, emerged as the clinical candidate, possessing the desired attributes for a once-weekly dosing regimen.
The detailed research findings from this lead optimization process are summarized in the data tables below.
Table 1: Structure-Activity Relationship of Cyclohexylamine and Tetrahydropyran Analogues This table details the in vitro inhibitory activities of key analogues in the lead optimization process that led to Omarigliptin. Data shows the progression from a potent but non-selective lead to the final candidate with a balanced profile.
| Compound | Core Scaffold | R-Group (at C5 position) | DPP-4 IC50 (nM) | DPP8 IC50 (μM) | hERG IKr IC50 (μM) |
| Analogue 1 | Cyclohexylamine | 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl | 0.5 | >67 | 4.8 |
| Analogue 2 | Tetrahydropyran | Sulfonyl benzene | 2.4 | 1.1 | >30 |
| Analogue 3 | Tetrahydropyran | 2-Aminosulfonyl pyrazole | 0.3 | 4.1 | >30 |
| Omarigliptin | Tetrahydropyran | 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl | 1.6 | >67 | >30 |
Table 2: Selectivity Profile of Omarigliptin against Related Proteases This table highlights the high selectivity of Omarigliptin for the DPP-4 enzyme compared to other serine proteases, a key objective of the rational design process to ensure a favorable safety profile.
| Enzyme | Omarigliptin IC50 (μM) |
| DPP-4 | 0.0016 |
| DPP8 | >67 |
| DPP9 | >67 |
| QPP | >67 |
| FAP | >67 |
| PEP | >67 |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Absorption and Distribution Characteristics in Non-Human Models
The absorption and distribution of omarigliptin (B609743) have been characterized in several preclinical species, providing insight into its behavior in vivo.
Omarigliptin has demonstrated excellent oral bioavailability in preclinical studies. In both Sprague-Dawley rats and beagle dogs, the oral bioavailability was approximately 100%, indicating nearly complete absorption from the gastrointestinal tract. acs.orgacs.org This high bioavailability is a key pharmacokinetic feature of the compound.
The binding of omarigliptin to plasma proteins has been evaluated across different species. The mean percentage of unbound omarigliptin in plasma was found to be 15% in Sprague-Dawley rats and 43% in beagle dogs. acs.org For comparison, in CD-1 mouse plasma, the unbound fraction was 38%, and in human plasma, it was 68%. acs.org These findings suggest a moderate to high degree of plasma protein binding, which can influence the drug's distribution and clearance.
| Species | Unbound Fraction (%) |
|---|---|
| CD-1 Mouse | 38 |
| Sprague-Dawley Rat | 15 |
| Beagle Dog | 43 |
| Human | 68 |
The blood-to-plasma concentration ratio for omarigliptin in preclinical species, including CD-1 mice, Sprague-Dawley rats, and beagle dogs, ranged from 0.6 to 1.2. acs.org This ratio provides an indication of the distribution of the drug between red blood cells and plasma. A ratio close to one suggests that the drug does not preferentially partition into red blood cells.
The volume of distribution at steady state (Vdss) is a measure of the extent of a drug's distribution in the body's tissues compared to the plasma. For omarigliptin, the Vdss was determined to be between 0.8 and 1.3 L/kg in both rats and dogs. acs.orgnih.gov This suggests that omarigliptin distributes into the tissues beyond the plasma volume.
| Species | Vdss (L/kg) |
|---|---|
| Rat | 0.8 - 1.3 |
| Dog | 0.8 - 1.3 |
Metabolic Fate in Preclinical Species
Understanding the metabolic fate of a drug is crucial for characterizing its elimination pathways.
Preclinical investigations in rats and dogs indicated that omarigliptin is metabolically stable. researchgate.net Specifically, no oxidation products were observed following administration to these species, suggesting that the parent compound is the primary circulating entity. researchgate.net This metabolic stability contributes to its long half-life in these preclinical models. acs.org
Clearance Mechanisms (e.g., hepatic, renal)
Preclinical studies in animal models, specifically rats and dogs, have been instrumental in characterizing the clearance mechanisms of omarigliptin. These investigations have revealed that the compound exhibits low plasma clearance. nih.govacs.orgscienceopen.com In Sprague-Dawley rats, the plasma clearance has been measured at approximately 1.1 mL/min/kg, while in beagle dogs, a slightly lower clearance of 0.9 mL/min/kg has been observed. acs.org
This low plasma clearance is indicative of a slow elimination rate from the body, a key characteristic contributing to its long duration of action. The primary route of elimination for omarigliptin is predominantly renal. nih.gov The compound undergoes minimal metabolism in the liver, suggesting that hepatic clearance is not a significant pathway for its elimination. researchgate.net The clearance process in preclinical species is therefore mainly attributable to renal excretion of the unchanged parent drug.
| Species | Plasma Clearance (mL/min/kg) | Reference |
| Sprague-Dawley Rat | 1.1 | acs.org |
| Beagle Dog | 0.9 | acs.org |
Excretion Pathways in Non-Human Models
Consistent with renal clearance being the principal mechanism of elimination, the primary excretion pathway for omarigliptin in non-human models is through the kidneys. While detailed mass balance studies quantifying the exact percentages of the dose excreted in urine and feces in preclinical species were not extensively detailed in the reviewed literature, the pharmacokinetic profile of low hepatic metabolism strongly supports renal excretion as the main route. researchgate.net The high oral bioavailability observed in both rats and dogs (approximately 100%) indicates that the compound is well absorbed and that first-pass metabolism in the liver is not a significant factor, further underscoring the importance of post-absorption renal handling for its excretion. acs.org
Renal Clearance Rates
While specific renal clearance rates for preclinical species are not explicitly stated in the available literature, an understanding of the renal handling mechanisms can be inferred from the total plasma clearance and plasma protein binding data. In rats, with a plasma protein binding of 85% (leaving 15% unbound) and a total plasma clearance of 1.1 mL/min/kg, the clearance of unbound drug is approximately 7.3 mL/min/kg. acs.org In dogs, with 57% protein binding (43% unbound) and a total clearance of 0.9 mL/min/kg, the unbound clearance is about 2.1 mL/min/kg. acs.org
Considering that the glomerular filtration rate (GFR) in dogs is typically in the range of 2-5 mL/kg/min, the calculated unbound clearance in this species is within this range, suggesting that glomerular filtration is a key mechanism. nih.gov The data suggests that omarigliptin is predominantly cleared by filtration with potential net reabsorption, a mechanism also proposed based on human studies. nih.gov
Dipeptidyl Peptidase-4 Inhibition Dynamics in Preclinical Models
Sustained DPP-4 Inhibition in Animal Studies
The molecular structure and pharmacokinetic profile of omarigliptin contribute to its capacity for sustained dipeptidyl peptidase-4 (DPP-4) inhibition in preclinical models. A defining feature is its long terminal half-life, which has been determined to be approximately 11 hours in rats and 22 hours in dogs. acs.org This prolonged presence in the systemic circulation allows for a durable engagement with the DPP-4 enzyme, leading to an extended period of enzymatic inhibition following a single administration. This inherent property of a long half-life is a fundamental contributor to its sustained pharmacodynamic effect. acs.orgnih.gove-enm.org
| Species | Terminal Half-life (hours) | Reference |
| Sprague-Dawley Rat | ~11 | acs.org |
| Beagle Dog | ~22 | acs.org |
Enhancement of Active GLP-1 Levels in Preclinical Species
A direct pharmacodynamic consequence of DPP-4 inhibition by omarigliptin is the increased concentration of active glucagon-like peptide-1 (GLP-1). In animal studies, the administration of omarigliptin led to a dose-dependent increase in the plasma levels of active GLP-1. nih.govscienceopen.com Studies in lean mice demonstrated that this enhancement was significant, with maximal increases in active GLP-1 observed at doses between 0.3 to 1 mg/kg. nih.govscienceopen.com At these dosages, the augmentation of active GLP-1 levels was greater than tenfold. acs.org Furthermore, investigations in rats have shown that after repeated oral administration (5 mg/kg/day for 28 days), omarigliptin treatment resulted in a 1.9-fold increase in the concentration of GLP-1 in brain tissue, suggesting that its effects extend to the central nervous system. bue.edu.eg
Dose-Dependent Pharmacodynamic Responses in Animal Models
The pharmacodynamic effects of omarigliptin in animal models have been shown to be directly related to the administered dose. Both plasma DPP-4 inhibition and the resulting plasma concentrations of omarigliptin were found to be dose-dependent. nih.govscienceopen.com In oral glucose tolerance tests conducted in lean mice, omarigliptin significantly reduced blood glucose excursion in a dose-dependent fashion, with reductions ranging from 7% at 0.01 mg/kg to 51% at 0.3 mg/kg. acs.org At the 0.3 mg/kg dose, which corresponded to the maximal glucose-lowering effect, plasma DPP-4 activity was inhibited by 85%. acs.org This demonstrates a clear relationship between the dose of omarigliptin, the degree of DPP-4 inhibition, and the ultimate physiological response on glucose homeostasis in preclinical models.
| Animal Model | Dose (mg/kg) | Pharmacodynamic Effect | Reference |
| Lean Mice | 0.01 | 7% reduction in glucose AUC | acs.org |
| Lean Mice | 0.3 | 51% reduction in glucose AUC | acs.org |
| Lean Mice | 0.3 | 85% inhibition of plasma DPP-4 activity | acs.org |
| Lean Mice | 0.3 - 1.0 | Maximal increase in active GLP-1 (>10-fold) | nih.govacs.orgscienceopen.com |
| Rats | 5.0 (daily for 28 days) | 1.9-fold increase in brain GLP-1 | bue.edu.eg |
Advanced Research Applications and Mechanistic Studies
Neuroprotective Effects in Preclinical Paradigms
Emerging preclinical evidence suggests that omarigliptin (B609743) may confer neuroprotective effects. nih.gov Studies have utilized various models to elucidate its potential to counteract neuroinflammatory processes and maintain the structural integrity of the neurovascular unit.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used in animal models to induce a robust neuroinflammatory response. mdpi.comconfex.com Research has demonstrated that omarigliptin can mitigate the effects of LPS-induced neuroinflammation. In mouse models where neuroinflammation was induced by intraperitoneal injection of LPS, administration of omarigliptin was found to reduce inflammatory responses. acs.org This was evidenced by the inhibited expression of key pro-inflammatory cytokines. acs.orgnih.gov
Specifically, omarigliptin treatment led to a significant decrease in the levels of interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). acs.orgnih.gov The underlying mechanism for this anti-inflammatory effect involves the inhibition of the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88/nuclear factor κB (TLR4/Myd88/NF-κB) signaling pathway, a critical cascade in the inflammatory response to LPS. acs.orgnih.gov Further studies in rat models have also supported these findings, showing that omarigliptin could improve behavioral changes and restore oxidant/antioxidant balance in the brain following LPS injection. researchgate.net
| Cytokine | Effect Observed with Omarigliptin Treatment | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| Interleukin-6 (IL-6) | Inhibited Expression | TLR4/Myd88/NF-κB | acs.orgnih.gov |
| Interleukin-8 (IL-8) | Inhibited Expression | TLR4/Myd88/NF-κB | acs.orgnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Inhibited Expression | TLR4/Myd88/NF-κB | acs.orgnih.gov |
The blood-brain barrier (BBB) is a critical neuroprotective structure, and its disruption is a hallmark of many central nervous system diseases. acs.orgnih.gov Preclinical studies have investigated omarigliptin's role in preserving BBB integrity in the face of inflammatory challenges. In LPS-induced models of BBB dysfunction, omarigliptin demonstrated a protective effect by enhancing the expression of essential tight junction proteins, namely claudin-1 and claudin-5. acs.orgnih.gov
Furthermore, omarigliptin was shown to reduce the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) at both the mRNA and protein levels. acs.orgnih.gov These enzymes are known to degrade components of the basal lamina, contributing to BBB breakdown. The protective effects of omarigliptin on the BBB have also been observed in models of intracerebral hemorrhage (ICH), where it decreased brain edema and preserved tight junction proteins ZO-1 and Occludin. researchgate.netnih.gov In vitro experiments using bEnd.3 brain endothelial cells corroborated these findings, showing that omarigliptin ameliorated LPS-induced increases in endothelial permeability. acs.org
| Component | Effect of Omarigliptin | Model | Reference |
|---|---|---|---|
| Claudin-1 | Increased Expression | LPS-induced BBB dysfunction | acs.orgnih.gov |
| Claudin-5 | Increased Expression | LPS-induced BBB dysfunction | acs.orgnih.gov |
| MMP-2 | Reduced Expression | LPS-induced BBB dysfunction | acs.orgnih.gov |
| MMP-9 | Reduced Expression | LPS-induced BBB dysfunction & ICH | acs.orgnih.govresearchgate.netnih.gov |
| ZO-1 | Preservation | Intracerebral Hemorrhage (ICH) | researchgate.netnih.gov |
| Occludin | Preservation | Intracerebral Hemorrhage (ICH) | researchgate.netnih.gov |
Exploration of Novel Receptor Interactions
Computational studies have been employed to explore the potential of omarigliptin to interact with receptors beyond its primary target, DPP-4. These in silico analyses suggest that omarigliptin may engage with receptors implicated in neurodegenerative diseases.
The A2A adenosine (B11128) receptor (A2AAR) is a non-dopaminergic G-protein coupled receptor that plays a role in regulating the release of neurotransmitters like glutamate (B1630785) and dopamine. nih.gov Molecular docking studies have been conducted to investigate the interaction between omarigliptin and the crystal structure of the A2AAR. nih.gov The results of these computational analyses indicate that omarigliptin fits effectively into the A2AAR binding pocket. nih.gov A key interaction identified was the formation of a distinct hydrogen bond with the amino acid residue Threonine 256. nih.govsemanticscholar.org This interaction, along with other non-polar interactions within the binding pocket, suggests a potential for omarigliptin to modulate A2AAR activity. nih.gov
Acetylcholinesterase (AChE) is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and its modulation is a key therapeutic strategy in Alzheimer's disease. nih.gov Docking simulations have shown that omarigliptin exhibits a favorable fit within the AChE receptor binding site. nih.gov The computational model suggests that the molecule's length and the presence of two fluorine atoms contribute to a smooth and lean fitting within the receptor's C-shaped pocket. nih.govsemanticscholar.org Unlike its interaction with A2AAR, no polar interactions were identified in the proposed binding mode with AChE. nih.gov
Influence on Cellular Signaling Pathways
Mechanistic studies have revealed that omarigliptin can modulate several intracellular signaling pathways, contributing to its observed protective effects in various preclinical models.
In the context of neuroinflammation, omarigliptin has been shown to inhibit the activation of the TLR4/Myd88/NF-κB signaling pathway. acs.orgnih.gov This pathway is a central mediator of the inflammatory response triggered by LPS. By inhibiting this cascade, omarigliptin effectively reduces the production of downstream inflammatory cytokines. acs.org
In models of diabetic cognitive dysfunction, the neuroprotective effects of omarigliptin are linked to the sirtuin 3 (SIRT3) pathway. nih.govnih.gov Omarigliptin treatment was found to increase the expression of SIRT3, a mitochondrial inner membrane protein, and subsequently regulate its substrates, including forkhead box O3a (FOXO3a) and superoxide (B77818) dismutase 2 (SOD2). nih.govnih.gov This action leads to an amelioration of mitochondrial dysfunction and oxidative stress in the hippocampus. nih.gov
Furthermore, in renal glomerular endothelial cells exposed to high glucose, omarigliptin was found to ameliorate inflammation by activating the adenosine monophosphate-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov Activation of this pathway suppressed the activation of the nucleotide oligomerization domain-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system involved in inflammatory responses. nih.gov
Modulation of Akt/GSK-3β Signaling
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and metabolism. A key downstream effector of Akt is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a wide array of cellular functions. The modulation of the Akt/GSK-3β signaling pathway by DPP-4 inhibitors, including Omarigliptin, has been a subject of investigation, particularly in the context of neuroprotection and metabolic regulation.
While direct studies on Omarigliptin's modulation of the Akt/GSK-3β pathway are emerging, research on other DPP-4 inhibitors has established a mechanistic link. Some DPP-4 inhibitors have been shown to promote the phosphorylation of both Akt and GSK-3β. mdpi.com Phosphorylation of Akt leads to its activation, which in turn phosphorylates and inactivates GSK-3β. This inactivation is a key event in mediating the downstream effects of Akt signaling.
In the context of neurodegenerative disease models, the neuroprotective effects of DPP-4 inhibitors have been linked to the modulation of the Akt signaling pathway. researchgate.net For instance, in animal models of Alzheimer's disease, GLP-1 receptor agonists, whose activity is enhanced by DPP-4 inhibitors, have been shown to prevent synaptic damage by influencing the PI3K/Akt pathway. researchgate.net Furthermore, some studies have indicated that Omarigliptin exhibits anti-inflammatory effects through an Akt-dependent inhibition of NF-κB activation, suggesting an upstream role of Akt in mediating some of Omarigliptin's cellular effects. nih.gov
The table below summarizes findings related to the modulation of the Akt/GSK-3β signaling pathway by DPP-4 inhibitors.
| Compound/Drug Class | Model System | Key Findings | Reference |
| DPP-4 Inhibitors (General) | Insulin-resistance BNL CL.2 cells | Upregulated the phosphorylation of Akt and GSK-3β. | mdpi.com |
| Omarigliptin | PC12 cells | Exhibited anti-inflammatory effects through Akt-dependent inhibition of NF-κB activation. | nih.gov |
| GLP-1 Receptor Agonists (potentiated by DPP-4 inhibitors) | Rat model of Alzheimer's disease | Prevented synaptic damage induced by amyloid-beta accumulation via the PI3K/Akt pathway. | researchgate.net |
Effects on Toll-Like Receptor-4 (TLR-4) Pathways
Toll-Like Receptor-4 (TLR-4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), and initiating inflammatory responses. Dysregulation of the TLR-4 signaling pathway has been implicated in various inflammatory conditions. Recent research has highlighted the potential of DPP-4 inhibitors to modulate this pathway.
A significant study has demonstrated that Omarigliptin can attenuate LPS-induced neuroinflammation. nih.gov In this research, Omarigliptin was found to protect the integrity of the blood-brain barrier against LPS by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.gov This suggests a direct inhibitory effect of Omarigliptin on this key inflammatory cascade.
These findings are supported by studies on other DPP-4 inhibitors. For example, sitagliptin (B1680988) has been shown to downregulate the HMGB1/TLR4/NF-κB signaling pathway in a diabetic rat model of non-alcoholic fatty liver disease. nih.gov This indicates that the modulation of TLR-4 pathways may be a class effect of DPP-4 inhibitors.
The table below presents research findings on the effects of Omarigliptin and other DPP-4 inhibitors on TLR-4 pathways.
| Compound | Model System | Key Findings | Reference |
| Omarigliptin | Mouse model of LPS-induced neuroinflammation | Inhibited the TLR4/MyD88/NF-κB signaling pathway, protecting the blood-brain barrier. | nih.gov |
| Sitagliptin | Diabetic rat model of non-alcoholic fatty liver disease | Downregulated the HMGB1/TLR4/NF-κB signaling pathway. | nih.gov |
Studies on Oxidative Stress Markers (e.g., SOD2, GSH) in Cellular or Animal Models
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in the pathophysiology of various diseases. Key markers of oxidative stress include the antioxidant enzymes superoxide dismutase 2 (SOD2) and the antioxidant molecule glutathione (B108866) (GSH). Several studies have investigated the effects of Omarigliptin on these markers in different experimental models.
In a study using a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, Omarigliptin treatment was shown to ameliorate diabetes-associated cognitive dysfunction by mitigating mitochondrial dysfunction and oxidative stress in the brain. nih.govnih.govfrontiersin.org Specifically, Omarigliptin administration led to a decrease in ROS levels in the hippocampus. nih.govnih.govfrontiersin.org The study also found that Omarigliptin regulated the expression of SOD2, a key mitochondrial antioxidant enzyme. nih.govfrontiersin.org Furthermore, an increase in the levels of reduced GSH was observed in the brains of these mice following Omarigliptin treatment. nih.gov
In a cellular model using PC12 cells, Omarigliptin demonstrated protective effects against neurotoxin-induced oxidative toxicity. nih.gov It was found to alleviate the production of ROS induced by 6-hydroxydopamine or rotenone. nih.gov These findings suggest that Omarigliptin possesses significant antioxidant properties.
The table below summarizes the research findings on the effects of Omarigliptin on oxidative stress markers.
| Model System | Oxidative Stress Marker | Effect of Omarigliptin | Reference |
| STZ-induced diabetic mouse brain (hippocampus) | Reactive Oxygen Species (ROS) | Decreased levels | nih.govnih.govfrontiersin.org |
| STZ-induced diabetic mouse brain | Superoxide Dismutase 2 (SOD2) | Regulated expression | nih.govfrontiersin.org |
| STZ-induced diabetic mouse brain | Reduced Glutathione (GSH) | Increased levels | nih.gov |
| PC12 cells (neurotoxin-induced toxicity) | Reactive Oxygen Species (ROS) | Alleviated production | nih.gov |
Investigations in Non-Diabetic Related Metabolic Contexts (if applicable and non-clinical)
While Omarigliptin is primarily developed for the treatment of type 2 diabetes, its mechanisms of action suggest potential applications in other metabolic disorders. Non-clinical studies are beginning to explore these possibilities.
One notable area of investigation is non-alcoholic fatty liver disease (NAFLD). In a high-fat diet (HFD)-induced mouse model of NAFLD, Omarigliptin demonstrated protective effects. nih.gov Treatment with Omarigliptin significantly reversed HFD-induced increases in body and liver weight, macrovesicular steatosis, and hepatocellular ballooning. nih.gov Furthermore, Omarigliptin ameliorated the accumulation of total cholesterol and triglycerides in the liver and improved liver function markers such as aspartate aminotransferase and alanine (B10760859) aminotransferase. nih.gov The protective effects of Omarigliptin in this non-diabetic model were attributed to the amelioration of oxidative stress and inflammation. nih.gov
While direct non-clinical studies of Omarigliptin in other non-diabetic metabolic contexts such as hyperlipidemia and ischemia-reperfusion injury are limited, research on other DPP-4 inhibitors in such models provides a rationale for further investigation of Omarigliptin. For instance, other DPP-4 inhibitors have been shown to reduce post-prandial lipoprotein levels in hyperlipidemic mice and to offer cardioprotection in non-diabetic animal models of ischemia-reperfusion injury.
The table below details the findings of a non-clinical study of Omarigliptin in a non-diabetic model of NAFLD.
| Model System | Metabolic Parameters | Effect of Omarigliptin | Reference |
| High-fat diet-induced NAFLD in mice | Body and liver weight | Significantly reversed increase | nih.gov |
| High-fat diet-induced NAFLD in mice | Liver lipid accumulation (TC, TG) | Significantly reversed accumulation | nih.gov |
| High-fat diet-induced NAFLD in mice | Liver function (AST, ALT) | Improved | nih.gov |
| High-fat diet-induced NAFLD in mice | Oxidative stress and inflammation | Ameliorated | nih.gov |
Analytical Methodologies for Research and Development
Chromatographic Techniques for Characterization
Chromatography is a cornerstone for the separation and analysis of Omarigliptin (B609743) from its synthetic intermediates, potential impurities, and complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is extensively used to assess the purity of Omarigliptin and to simultaneously quantify it in the presence of other compounds. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common approach, where Omarigliptin is separated from other substances based on its hydrophobic characteristics. nih.gov Stability-indicating HPLC methods have been developed to separate the parent drug from its degradation products formed under various stress conditions, such as hydrolysis, oxidation, and photolysis. researchgate.netnih.gov These methods are crucial for evaluating the stability profile of the compound. nih.gov
Method development often involves optimizing parameters like the column, mobile phase composition, flow rate, and detector wavelength to achieve efficient separation. For instance, one method utilized an Agilent ZORBAX C8 column with a mobile phase of 10µM phosphate (B84403) buffer and methanol (B129727) (45:55 v/v) at a detection wavelength of 230 nm. researchgate.net Another method for simultaneous estimation with other drugs employed a C18 column. nih.gov The validation of these HPLC methods, following official guidelines, confirms their sensitivity, accuracy, precision, linearity, and specificity for their intended purpose. researchgate.netnih.gov
| Parameter | Method 1 researchgate.net | Method 2 nih.gov |
| Technique | RP-HPLC | RP-HPLC |
| Column | Agilent ZORBAX C8 (250 x 4.6 mm) | C18 |
| Mobile Phase | 10µM phosphate buffer and methanol (45:55 v/v) | Not specified |
| Detection | 230 nm | Not specified |
| Application | Purity, stability, and kinetic studies | Simultaneous estimation with metformin (B114582) and ezetimibe |
| Linearity Range | Not specified | 0.2-2.0 µg/mL |
| Quantitation Limit | Not specified | 0.06 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the definitive molecular confirmation of Omarigliptin. This technique couples the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the precise determination of the compound's molecular weight.
LC-MS is used to confirm the mass of synthetic intermediates and the final Omarigliptin product. acs.org For quantitative bioanalysis in research samples like plasma, LC-MS/MS is the method of choice. scienceopen.comnih.gov These assays typically use a multiple reaction monitor (MRM) mode under positive electrospray ionization (ESI), which enhances selectivity and sensitivity. nih.govnih.gov In MRM, specific precursor-to-product ion transitions are monitored. For Omarigliptin, the transition of m/z 399.2 → 153.0 is commonly used for detection and quantification. nih.govnih.govresearchgate.net The use of a stable isotope–labeled internal standard helps ensure the accuracy of quantification. scienceopen.com
| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 researchgate.net |
| Technique | UHPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | ESI, Positive |
| Detection Mode | Multiple Reaction Monitor (MRM) | MRM | MRM |
| Precursor Ion (m/z) | 399.2 | 399.2 | 399.2 |
| Product Ion (m/z) | 153.0 | 153.0 | 153.0 |
| Application | Quantification in rat plasma | Bioanalytical studies | Quantification in human plasma |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of Omarigliptin, confirming the arrangement of atoms and its three-dimensional stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including Omarigliptin and its precursors. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). nih.govyoutube.com
During the synthesis of Omarigliptin, NMR is used to confirm the structure of key intermediates. For example, the ¹H NMR spectrum of the intermediate tert-Butyl [(2R,3S)-5-Oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate was recorded in CDCl₃, showing characteristic signals that confirm its structure. acs.org Two-dimensional (2D) NMR techniques can further be used to establish correlations between different nuclei, providing unambiguous structural assignments. nih.gov
| ¹H NMR Data for Intermediate 8b acs.org | |
| Solvent | CDCl₃ |
| Frequency | 400 MHz |
| Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J in Hz) |
| 7.23 | d, J = 3.2 Hz |
| 7.08–6.96 | m |
| 4.85 | d, J = 7.5 Hz |
| 4.64 | br s |
| 4.34–4.26 | m |
| 4.17–4.01 | m |
| 3.06 | dd, J = 5.3, 16.5 Hz |
| 2.76 | d, J = 11.2 Hz |
| 1.38–1.19 | m |
Omarigliptin is a chiral molecule, meaning it exists as stereoisomers. Optical rotation is a critical physical property used to characterize chiral compounds and assess their enantiomeric purity. researchgate.net It measures the angle to which a compound rotates the plane of polarized light. The direction (+ or -) and magnitude of this rotation are unique to a specific stereoisomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). mdpi.com
This technique is applied during the synthesis of Omarigliptin to confirm the stereochemistry of chiral intermediates. For instance, the optical rotation of the intermediate tert-Butyl [(2R,3S)-5-Oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate was measured to be [α]D25 +5.49° (c 1.05, CHCl₃), confirming its specific three-dimensional arrangement. acs.org This measurement is essential to ensure that the final synthesis yields the desired (2R,3R,5S) stereoisomer of Omarigliptin.
Quantitative Analysis Methods for Compound Detection in Research Samples
Accurate and reliable quantitative methods are essential for determining the concentration of Omarigliptin in biological samples, such as plasma and urine, which is fundamental for pharmacokinetic research. scienceopen.comresearchgate.net
Validated bioanalytical methods, predominantly based on LC-MS/MS, have been established for the quantification of Omarigliptin in research samples. scienceopen.comnih.govnih.gov These methods demonstrate high sensitivity, with a lower limit of quantitation (LLOQ) typically in the low ng/mL range. scienceopen.comnih.gov For instance, a validated assay for human plasma had an LLOQ of 1.0 ng/mL and a linear analytical range of 1.0 to 1000 ng/mL. scienceopen.com In another study for rat plasma, the linear range was 10–4000 ng/mL. nih.gov The validation process for these methods assesses parameters such as precision, accuracy, linearity, and stability to ensure the data generated is reliable. nih.gov For example, one method reported intraday and interday precision (RSD, %) to be less than 7.6% and 6.9%, respectively, with accuracy (RE, %) within ±8.7% and ±8.4%, respectively. nih.gov
| Parameter | Method 1 (Human Plasma) scienceopen.com | Method 2 (Rat Plasma) nih.gov |
| Technique | LC-MS/MS | UHPLC-MS/MS |
| Sample Preparation | Liquid-liquid extraction | Not specified |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 10 ng/mL |
| Analytical Range | 1.0 to 1000 ng/mL | 10 to 4000 ng/mL |
| Intraday Precision (RSD%) | Not specified | < 7.6% |
| Interday Precision (RSD%) | Not specified | < 6.9% |
| Intraday Accuracy (RE%) | Not specified | within ±8.7% |
| Interday Accuracy (RE%) | Not specified | within ±8.4% |
Future Directions in 2r,3r,5s Omarigliptin Research
Design and Synthesis of Next-Generation Analogues
The existing manufacturing synthesis of omarigliptin (B609743) is a complex, convergent process that has been optimized for large-scale production. researchgate.netacs.org It notably relies on several ruthenium-catalyzed reactions to establish the molecule's specific stereochemistry. researchgate.netnih.gov While efficient, future research will focus on developing next-generation analogues and more sustainable synthetic strategies. nih.gov
Key areas of exploration include:
Precious-Metal-Free Synthesis: A primary goal is to develop synthetic routes that avoid precious metals like ruthenium, which would result in a more sustainable and cost-effective process. nih.gov This involves exploring alternative catalytic systems and asymmetric reactions, such as the asymmetric Henry reaction, to establish key stereocenters. nih.gov
Structure-Activity Relationship (SAR) Studies: Further SAR studies will be crucial for designing new analogues. By systematically modifying the core structure of omarigliptin—the difluorophenyl ring, the tetrahydropyran (B127337) core, or the methylsulfonylpyrrolopyrazole moiety—researchers can probe interactions with the DPP-4 active site. nih.gov The aim is to develop compounds with even greater potency, enhanced selectivity over related proteases (like DPP8 and DPP9), or modified pharmacokinetic profiles for different therapeutic applications. acs.org
Novel Scaffolds: Moving beyond simple modifications, future work will likely involve the design and synthesis of entirely new molecular scaffolds that mimic the binding mode of omarigliptin. nih.gov Computational modeling and molecular docking studies can guide the design of novel heterocyclic systems that retain the key pharmacophoric features required for DPP-4 inhibition while offering unique properties. nih.gov
| Research Focus | Objective | Key Methodologies | Potential Outcome |
|---|---|---|---|
| Sustainable Synthesis | Eliminate the use of precious-metal catalysts (e.g., Ruthenium) in the synthesis process. researchgate.netnih.gov | Asymmetric Henry reaction, one-pot nitro-Michael–lactolization–dehydration processes. nih.gov | More cost-effective and environmentally friendly manufacturing process. |
| Analogue Development (SAR) | Design analogues with improved potency, selectivity, or pharmacokinetic profiles. nih.govacs.org | Systematic modification of omarigliptin's core components, in vitro enzyme inhibition assays. acs.org | Compounds with enhanced therapeutic indices or suitability for new indications. |
| Novel Scaffolds | Discover new chemical classes of DPP-4 inhibitors inspired by omarigliptin's structure. nih.govnih.gov | Molecular modeling, de novo design, synthesis of novel tricyclic or bicyclic systems. nih.govnih.gov | Expansion of intellectual property and potential for compounds with novel mechanisms. |
Comprehensive Mechanistic Elucidation of Pleiotropic Effects
Emerging evidence strongly suggests that omarigliptin exerts beneficial effects that extend beyond its primary role in glucose homeostasis. nbinno.com These "pleiotropic" effects, particularly anti-inflammatory and organ-protective actions, are a major focus for future research. nih.govscispace.comresearchgate.net
Studies have shown that omarigliptin can significantly decrease markers of inflammation and insulin (B600854) resistance. nih.govresearchgate.net For instance, in patients with type 2 diabetes, treatment has been associated with reductions in high-sensitivity C-reactive protein (hsCRP) and homeostatic model assessment of insulin resistance (HOMA-IR). nih.govnih.gov Furthermore, research in animal models of non-alcoholic fatty liver disease (NAFLD) has demonstrated that omarigliptin can protect the liver by reducing oxidative stress and inflammation. nih.govbohrium.com This protective effect is linked to the downregulation of the pro-inflammatory NF-κB signaling pathway and the upregulation of SIRT1, a protein involved in metabolic regulation and cellular health. nih.govbohrium.com
Future investigations will need to comprehensively map the molecular pathways underlying these effects to determine whether they are a direct consequence of DPP-4 inhibition in various tissues or if they involve off-target interactions.
| Pleiotropic Effect | Observed Outcome | Proposed Mechanism for Investigation | Supporting Evidence |
|---|---|---|---|
| Anti-inflammatory | Significant decrease in hsCRP levels in patients. nih.govnih.gov | Modulation of cytokine production; inhibition of the NF-κB signaling pathway. nih.govbohrium.com | Clinical and preclinical studies showing reduced inflammatory markers. nih.gov |
| Improved Insulin Resistance | Significant decrease in HOMA-IR. nih.govnih.gov | Enhanced insulin signaling pathways in peripheral tissues (liver, muscle, adipose). | Clinical data demonstrating improved insulin sensitivity. nih.gov |
| Hepatoprotective | Amelioration of NAFLD in mouse models; improved liver function tests in patients. nih.govnih.gov | Reduction of oxidative stress; upregulation of SIRT1 expression. nih.govbohrium.com | Preclinical studies in high-fat diet-induced NAFLD models. nih.govbohrium.com |
| Cardiovascular | Potential for cardiovascular benefits. nih.govbohrium.com | Direct effects on endothelial function, vascular inflammation, and cardiac remodeling, independent of GLP-1. | Cardiovascular safety studies show no increased risk of major adverse cardiovascular events. springermedicine.comresearchgate.net |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To dissect the complex, pleiotropic actions of omarigliptin, researchers need to move beyond traditional cell culture and animal models. longdom.orgnih.gov The development of more sophisticated and human-relevant experimental systems is a critical future direction. bohrium.com
Current in vivo research has successfully utilized models like high-fat diet-induced obesity and NAFLD in rodents to demonstrate omarigliptin's therapeutic effects. nih.govbohrium.com However, to differentiate between DPP-4-dependent and -independent mechanisms, more advanced models are required.
Future in vitro models could include:
Organ-on-a-chip systems: Microfluidic devices that culture human cells in a 3D environment to mimic the structure and function of organs like the liver or blood vessels. These can be used to study omarigliptin's effects on tissue-specific inflammation and metabolism.
Human induced pluripotent stem cell (iPSC)-derived models: Generating hepatocytes, neurons, or cardiomyocytes from patient-derived stem cells can create highly relevant platforms for studying disease mechanisms and drug responses in a personalized manner.
Co-culture systems: Growing different cell types together (e.g., liver cells and immune cells) can better replicate the complex cellular interactions that occur during inflammation and disease, providing deeper insights into omarigliptin's immunomodulatory effects.
Advanced in vivo models could involve:
Tissue-specific knockout mice: Genetically engineering mice that lack DPP-4 in specific tissues (e.g., liver, brain, or endothelial cells) would allow researchers to pinpoint where omarigliptin's pleiotropic effects originate.
Humanized mouse models: Mice engrafted with human cells or tissues can provide a more accurate prediction of human responses to drug treatment.
| Model Type | Specific Example | Research Question to Address |
|---|---|---|
| Advanced In Vitro | Liver-on-a-chip with human hepatocytes and Kupffer cells | How does omarigliptin directly modulate inflammatory responses in the human liver microenvironment? |
| Advanced In Vitro | iPSC-derived cardiomyocytes from diabetic patients | Does omarigliptin have direct protective effects on heart cells independent of systemic glucose control? |
| Advanced In Vivo | Endothelial-specific DPP-4 knockout mouse model | Are the vascular benefits of omarigliptin mediated by inhibiting DPP-4 on blood vessel walls? |
| Advanced In Vivo | Zebrafish models of diabetes and steatosis nih.gov | Can high-throughput screening in a vertebrate model identify novel pathways affected by omarigliptin? |
Exploration of Emerging Biological Targets and Pathways
While DPP-4 is the primary and well-validated target of omarigliptin, its diverse physiological effects suggest potential engagement with other biological molecules and pathways. patsnap.comdrugbank.com Future research will aim to identify these novel targets to fully understand its mechanism of action and potentially identify new therapeutic uses.
Key emerging areas include:
Gut Microbiome: The gut microbiota plays a crucial role in metabolism and immunity. nih.gov Some gut bacteria produce DPP-4-like enzymes, and anti-diabetic medications are known to alter the composition of the microbiome. researchgate.netmdpi.com Future studies should investigate the bidirectional relationship: how omarigliptin affects the gut microbial ecosystem and, conversely, how the microbiome influences the metabolism and efficacy of omarigliptin. nih.govfrontiersin.org
Neurobiology: Omarigliptin can cross the blood-brain barrier. medchemexpress.com This opens up the possibility of direct effects on the central nervous system. Computational docking studies have suggested that omarigliptin may interact with targets like the A2A adenosine (B11128) receptor (A2AAR) and acetylcholine (B1216132) esterase (AChE), which are relevant to neurodegenerative diseases. nih.gov This warrants experimental validation and exploration of its neuroprotective potential.
Proteomics and Metabolomics: Unbiased, large-scale screening techniques can identify novel binding partners or pathways affected by omarigliptin. By comparing the proteome and metabolome of cells or tissues treated with omarigliptin, researchers can generate new hypotheses about its molecular targets beyond DPP-4.
| Emerging Target/Pathway | Rationale for Exploration | Investigative Approach |
|---|---|---|
| Gut Microbiome DPP-4-like Enzymes | Gut bacteria can influence incretin (B1656795) levels and drug metabolism. nih.govresearchgate.net | Metagenomic analysis of gut microbiota composition pre- and post-treatment; fecal enzyme activity assays. |
| A2A Adenosine Receptor (A2AAR) | In silico docking studies suggest a potential interaction; target is relevant in neuroprotection. nih.gov | In vitro receptor binding assays; in vivo studies in models of neurodegenerative disease. |
| Acetylcholine Esterase (AChE) | Potential interaction identified through molecular docking; relevant for cognitive function. nih.gov | Enzyme inhibition assays; assessment of cognitive function in animal models. |
| NF-κB and SIRT1 Pathways | Known to be modulated by omarigliptin in the liver, but roles in other tissues are unexplored. nih.govbohrium.com | Western blot, qPCR, and reporter assays in various cell types (e.g., neurons, endothelial cells). |
Application in Chemical Biology Tools and Probes
The high potency and selectivity of omarigliptin for DPP-4 make it an excellent candidate for development into a chemical biology tool. acs.org By modifying the omarigliptin structure, researchers can create probes to study the biology of DPP-4 in ways that are not possible with a simple inhibitor.
Future directions in this area include:
Fluorescent Probes: Attaching a fluorescent dye to the omarigliptin molecule would allow for real-time visualization of DPP-4 in living cells and tissues. This could be used to study the enzyme's subcellular localization, its trafficking to and from the cell membrane, and its distribution in different organs.
Photoaffinity Probes: Incorporating a photo-reactive group into the omarigliptin structure would enable researchers to permanently link the probe to DPP-4 upon exposure to UV light. This technique is invaluable for identifying the enzyme's binding partners and mapping its interactions within larger protein complexes.
Biotinylated Probes: A biotin-tagged omarigliptin analogue could be used for affinity purification. After incubating the probe with cell lysates, it and its bound DPP-4 (along with any interacting proteins) can be pulled down using streptavidin beads, allowing for the identification of novel components of the DPP-4 signalosome.
These tools would be instrumental in moving beyond omarigliptin's therapeutic role to use it as a molecular probe to answer fundamental questions about DPP-4 biology.
| Probe Type | Structural Modification | Primary Research Application |
|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Live-cell imaging of DPP-4 localization and dynamics via confocal microscopy. |
| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., benzophenone, diazirine). | Covalent labeling of DPP-4 to identify interacting proteins and map binding sites. |
| Biotinylated Probe | Attachment of a biotin (B1667282) tag, often via a flexible linker. | Affinity purification of DPP-4 and its associated protein complexes from cell lysates for proteomic analysis. |
| Radiolabeled Analogue | Incorporation of a radioactive isotope (e.g., 3H, 14C). | Quantitative binding assays and whole-body autoradiography to determine drug distribution and target occupancy. |
Q & A
Q. What comparative effectiveness study designs are suitable for this compound vs. other DPP-4 inhibitors?
- Methodological Answer : Use active-comparator trials with non-inferiority margins (e.g., ΔHbA1c ≤0.3%). Adjust for confounding variables via propensity score matching. Network meta-analyses can rank efficacy across DPP-4 inhibitors, using surface under the cumulative ranking curve (SUCRA) analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
